Cas no 454701-66-7 (4-(N-Boc)-thiomorpholine propylamine)

4-(N-Boc)-thiomorpholine propylamine 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (3-thiomorpholinopropyl)carbamate
- [3-(4-thiomorpholinyl)propyl]Carbamic acid 1,1-dimethylethyl ester
- N-BOC-3-THIOMORPHOLINOPROPYLAMINE
- tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate
- 4-(N-Boc)-thiomorpholine propylamine
- DTXSID30646132
- A872379
- TERT-BUTYL N-[3-(THIOMORPHOLIN-4-YL)PROPYL]CARBAMATE
- AC6168
- DB-070653
- AKOS022183220
- tert-Butyl(3-thiomorpholinopropyl)carbamate
- tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
- 454701-66-7
- SY013354
- MFCD07781311
- CS-0362652
-
- MDL: MFCD07781311
- インチ: InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)
- InChIKey: QVZMLMSBIIYLTK-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NCCCN1CCSCC1)=O)C
計算された属性
- 精确分子量: 260.15600
- 同位素质量: 260.15584919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 66.9Ų
じっけんとくせい
- PSA: 70.36000
- LogP: 2.09230
4-(N-Boc)-thiomorpholine propylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B391703-2mg |
4-(N-Boc)-thiomorpholine propylamine |
454701-66-7 | 2mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM163200-5g |
tert-Butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95% | 5g |
$587 | 2021-08-05 | |
TRC | B391703-10mg |
4-(N-Boc)-thiomorpholine propylamine |
454701-66-7 | 10mg |
$ 80.00 | 2022-06-07 | ||
Chemenu | CM163200-1g |
tert-Butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95% | 1g |
$210 | 2024-07-16 | |
eNovation Chemicals LLC | D911046-5g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 95% | 5g |
$725 | 2024-07-20 | |
Apollo Scientific | OR470247-5g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 5g |
£924.00 | 2023-08-31 | ||
Ambeed | A362398-250mg |
tert-Butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95+% | 250mg |
$216.0 | 2025-03-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433322-5g |
Tert-butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95+% | 5g |
¥6177.00 | 2024-05-13 | |
eNovation Chemicals LLC | K11399-1g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 97% | 1g |
$500 | 2025-02-26 | |
eNovation Chemicals LLC | D911046-5g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 95% | 5g |
$725 | 2025-02-27 |
4-(N-Boc)-thiomorpholine propylamine 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
4-(N-Boc)-thiomorpholine propylamineに関する追加情報
Recent Advances in the Application of 4-(N-Boc)-thiomorpholine propylamine (CAS: 454701-66-7) in Chemical Biology and Pharmaceutical Research
The compound 4-(N-Boc)-thiomorpholine propylamine (CAS: 454701-66-7) has emerged as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its versatility as a building block for the development of targeted therapeutics, including kinase inhibitors, protease inhibitors, and other small-molecule modulators of biological pathways. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and pharmacological potential of this compound, providing a comprehensive overview for researchers in the field.
One of the most notable advancements involves the use of 4-(N-Boc)-thiomorpholine propylamine in the synthesis of covalent inhibitors targeting cysteine proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing irreversible inhibitors of cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The researchers utilized the compound's reactive amine group to introduce electrophilic warheads, enabling selective covalent modification of the target enzyme. This approach yielded inhibitors with nanomolar potency and excellent selectivity profiles, showcasing the compound's utility in drug discovery.
In parallel developments, the compound has found application in the design of PROTACs (Proteolysis Targeting Chimeras), as reported in a recent Nature Chemical Biology publication. The thiomorpholine moiety of 454701-66-7 was shown to provide optimal physicochemical properties for cell permeability while maintaining the necessary rigidity for effective target engagement. Researchers successfully incorporated this building block into PROTAC molecules targeting estrogen receptor alpha (ERα), achieving significant degradation efficacy in breast cancer cell lines. This work underscores the compound's potential in next-generation therapeutic modalities that go beyond traditional occupancy-based inhibition.
Synthetic chemistry innovations have also expanded the utility of 4-(N-Boc)-thiomorpholine propylamine. A 2024 ACS Catalysis paper detailed a novel asymmetric synthesis route that improves both yield and enantiomeric purity of derivatives. The methodology employs a chiral phosphoric acid catalyst to control the stereochemistry at the propylamine center, addressing previous challenges in obtaining optically pure forms of this important intermediate. These advances are particularly relevant for the development of stereospecific drugs where the biological activity is highly dependent on molecular configuration.
From a pharmacological perspective, recent pharmacokinetic studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds derived from 454701-66-7. Research published in Drug Metabolism and Disposition demonstrated that the thiomorpholine ring confers favorable metabolic stability while the propylamine linker facilitates tissue penetration. These characteristics make derivatives of this compound particularly suitable for central nervous system (CNS) targets, as evidenced by their successful application in the development of novel neuroprotective agents currently in clinical trials.
Looking forward, the unique chemical features of 4-(N-Boc)-thiomorpholine propylamine position it as a versatile tool for addressing emerging challenges in drug discovery. Its applications span from traditional small-molecule therapeutics to cutting-edge modalities like targeted protein degradation and covalent inhibition. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases, particularly in oncology and neurology.
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